Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a benzyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine ring or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction can lead to the formation of piperidine derivatives with modified functional groups .
Scientific Research Applications
Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the thiophene ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
2-(benzo[b]thiophen-2-yl)pyridine: Contains a benzo[b]thiophene ring instead of a thiophene ring.
Uniqueness
Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate is unique due to the combination of the piperidine and thiophene rings, which confer specific chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C17H19NO2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
benzyl 2-thiophen-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H19NO2S/c19-17(20-13-14-7-2-1-3-8-14)18-11-5-4-9-15(18)16-10-6-12-21-16/h1-3,6-8,10,12,15H,4-5,9,11,13H2 |
InChI Key |
UGXBZNUMUDCOCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CS2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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